molecular formula C17H20N2O5S B2591083 ethyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-22-5

ethyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2591083
CAS No.: 476628-22-5
M. Wt: 364.42
InChI Key: KSJWSURRFMYMDY-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 2,3-dihydro-1,3-thiazole class, characterized by a partially saturated thiazole ring with an imino linkage to a 3,4-dimethoxybenzoyl group and an ethyl carboxylate substituent at position 4. Synthesized via the Hantzsch reaction—a method widely employed for thiazole derivatives—this compound is designed for cardiotropic applications, leveraging the pharmacological prominence of 1,3-thiazoles in cardiovascular therapies .

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-6-24-16(21)14-10(2)19(3)17(25-14)18-15(20)11-7-8-12(22-4)13(9-11)23-5/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJWSURRFMYMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiazole ring system with a 3,4-dimethoxybenzoyl imine group and ethyl carboxylate functionality. Its molecular formula is C18H22N2O5SC_{18}H_{22}N_2O_5S, and its IUPAC name is ethyl 2-(3,4-dimethoxybenzoyl)imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate. The structural representation can be summarized as follows:

ComponentStructure Description
Thiazole RingA five-membered ring containing sulfur and nitrogen
Dimethoxybenzoyl GroupA benzene ring substituted with two methoxy groups
Ethyl CarboxylateAn ethyl group attached to a carboxylic acid moiety

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains. In vitro studies demonstrate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Properties

The compound has shown promising results in anticancer research. Studies involving various cancer cell lines have revealed that it can induce apoptosis and inhibit proliferation. For instance:

  • Cell Lines Tested : Prostate cancer (PC-3), melanoma (A375)
  • IC50 Values : The compound exhibited IC50 values ranging from 0.4 to 2.2 µM against these cell lines, indicating potent cytotoxicity .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory activities. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases .

The biological activity of this compound is believed to involve interaction with key molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding : The compound could bind to receptors that modulate cellular signaling pathways.
  • DNA Interaction : There is potential for intercalation into DNA structures, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Study : In a study published in Cancer Letters, derivatives of thiazole were tested against multiple cancer cell lines where this compound demonstrated significant cytotoxic effects .
    Cell LineIC50 (µM)
    PC-30.6
    A3751.5
  • Antimicrobial Study : Research published in the Journal of Antimicrobial Chemotherapy highlighted the antimicrobial activity against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include derivatives with variations in the imino group, thiazole ring substituents, and carboxylate moieties. Key comparisons are summarized below:

Compound Name Substituent Modifications Biological Activity Synthesis Method Reference
Ethyl (2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate 4-methoxyphenyl imino; 4-methylpiperazinyl group Enhanced cardiotropic activity vs. L-carnitine Hantzsch reaction
1-[(2Z)-2-[(3,4-Dichlorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one 3,4-dichlorobenzoyl imino; acetyl group at C5 Moderate vasodilatory effects Hantzsch reaction
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate Benzoxazole-tetrazole hybrid Antibacterial, antifungal Multi-step synthesis

Key Observations :

  • Imino Group Modifications: Replacement of the 3,4-dimethoxybenzoyl group with a 4-methoxyphenyl or 3,4-dichlorobenzoyl group alters electron density and steric bulk, directly impacting receptor binding. The 3,4-dimethoxybenzoyl group in the target compound enhances solubility and may improve membrane permeability compared to halogenated analogues .
  • In contrast, the 4-methylpiperazinyl group in the analogue from introduces basicity, which may enhance interaction with cardiac ion channels.
  • Carboxylate vs. Acetyl Groups : Ethyl carboxylate at C5 (target compound) provides a polar terminus for hydrogen bonding, whereas acetyl-substituted analogues (e.g., the dichlorobenzoyl derivative) exhibit reduced cardiotropic efficacy, suggesting the carboxylate’s critical role in bioactivity .
Pharmacological Activity

Thiazole derivatives are renowned for diverse bioactivities:

  • Cardiotropic Effects : The target compound’s cardiotropic mechanism likely involves modulation of calcium channels or adrenergic receptors, akin to the 4-methylpiperazinyl analogue, which showed 1.5× higher activity than meldonium in aortic ring assays .
  • Antimicrobial Activity : Unlike benzoxazole-tetrazole hybrids (e.g., ), the target compound lacks significant antimicrobial properties, highlighting the specificity of its thiazole-carboxylate scaffold for cardiovascular targets.
Hydrogen Bonding and Molecular Interactions

The ethyl carboxylate group participates in hydrogen bonding with biological targets, as seen in similar thiazoles. In contrast, tetrazole derivatives (e.g., ) rely on N–H···O/N interactions for activity. The 3,4-dimethoxy groups may engage in weak C–H···O bonds, stabilizing ligand-receptor complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.